Cas no 1488018-00-3 (1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid)

1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid
- AKOS014470478
- 1488018-00-3
- EN300-1122469
-
- インチ: 1S/C11H20O2S/c1-4-8(3)14-11(10(12)13)6-9(5-2)7-11/h8-9H,4-7H2,1-3H3,(H,12,13)
- InChIKey: YFOIZVXPMNKYGO-UHFFFAOYSA-N
- SMILES: S(C(C)CC)C1(C(=O)O)CC(CC)C1
計算された属性
- 精确分子量: 216.11840105g/mol
- 同位素质量: 216.11840105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 62.6Ų
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122469-10g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1122469-2.5g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1122469-0.05g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1122469-0.1g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1122469-0.25g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1122469-0.5g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1122469-5.0g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1122469-1g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1122469-5g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1122469-1.0g |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1488018-00-3 | 1g |
$1256.0 | 2023-06-09 |
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acidに関する追加情報
Introduction to 1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic Acid (CAS No. 1488018-00-3)
1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid (CAS No. 1488018-00-3) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of 1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid consists of a cyclobutane ring substituted with an ethyl group and a butan-2-ylsulfanyl group, along with a carboxylic acid functional group. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for further investigation.
Recent studies have highlighted the potential of 1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits significant anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
In addition to its anti-inflammatory properties, 1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid has also shown promise as a potential antitumor agent. Preclinical studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings suggest that 1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid could be a valuable lead compound for the development of new anticancer drugs.
The pharmacokinetic profile of 1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid has been another area of focus in recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential therapeutic applications. The compound's good oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development.
In terms of synthetic methods, several approaches have been reported for the preparation of 1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid. One common method involves the reaction of 3-bromocyclobutanecarboxylic acid with butanethiol in the presence of a base, followed by alkylation with ethyl iodide. This synthetic route provides a scalable and efficient method for producing the compound in high yields and purity.
The potential applications of 1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid extend beyond its direct therapeutic uses. For example, this compound can serve as a valuable tool in chemical biology studies to probe specific biological processes and pathways. Its unique structure and functional groups make it suitable for use in high-throughput screening assays to identify novel targets and mechanisms involved in various diseases.
In conclusion, 1-(Butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid (CAS No. 1488018-00-3) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more data becomes available, it is likely that this compound will play an increasingly important role in the development of innovative treatments for various medical conditions.
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